(S)-methyl 3-(4-(2-fluorobenzyloxy)phenyl)-2-aminopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-methyl 3-(4-(2-fluorobenzyloxy)phenyl)-2-aminopropanoate is a chiral compound with significant potential in various fields of scientific research. This compound features a fluorobenzyloxy group attached to a phenyl ring, which is further connected to an aminopropanoate moiety. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable molecule for pharmaceutical and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-methyl 3-(4-(2-fluorobenzyloxy)phenyl)-2-aminopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl alcohol and 4-hydroxybenzaldehyde.
Formation of Intermediate: The 2-fluorobenzyl alcohol is reacted with 4-hydroxybenzaldehyde under basic conditions to form the intermediate 4-(2-fluorobenzyloxy)benzaldehyde.
Amination: The intermediate is then subjected to reductive amination with (S)-alanine methyl ester to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired enantiomeric form.
Chemical Reactions Analysis
Types of Reactions: (S)-methyl 3-(4-(2-fluorobenzyloxy)phenyl)-2-aminopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(S)-methyl 3-(4-(2-fluorobenzyloxy)phenyl)-2-aminopropanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-methyl 3-(4-(2-fluorobenzyloxy)phenyl)-2-aminopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyloxy group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may act as an agonist or antagonist, depending on the target and context of its application.
Comparison with Similar Compounds
- (S)-methyl 3-(4-(2-chlorobenzyloxy)phenyl)-2-aminopropanoate
- (S)-methyl 3-(4-(2-bromobenzyloxy)phenyl)-2-aminopropanoate
- (S)-methyl 3-(4-(2-iodobenzyloxy)phenyl)-2-aminopropanoate
Comparison:
- Uniqueness: The presence of the fluorine atom in (S)-methyl 3-(4-(2-fluorobenzyloxy)phenyl)-2-aminopropanoate imparts unique properties such as increased chemical stability and enhanced biological activity compared to its chloro, bromo, and iodo analogs.
- Chemical Stability: Fluorine’s high electronegativity and small size contribute to the compound’s stability.
- Biological Activity: The fluorinated compound often exhibits higher binding affinity and selectivity towards biological targets, making it a preferred choice in drug development.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
(S)-methyl 3-(4-(2-fluorobenzyloxy)phenyl)-2-aminopropanoate, often referred to as a derivative of safinamide, has garnered attention in pharmacological research due to its multifaceted biological activities. This compound exhibits significant potential in the treatment of neurological disorders, particularly Parkinson's disease, and possesses various mechanisms of action that contribute to its therapeutic efficacy.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- CAS Number : 1212808-41-7
- Molecular Formula : C16H18FNO3
- Molecular Weight : 293.32 g/mol
- Monoamine Oxidase B Inhibition : this compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. This inhibition results in increased dopamine levels, which is beneficial for patients with Parkinson's disease .
- Glutamate Release Modulation : The compound also modulates glutamate release, which may help in neuroprotection and reducing excitotoxicity associated with neurodegenerative diseases .
- Calcium Channel Modulation : It has been observed to exhibit properties as a calcium channel modulator, contributing to its neuroprotective effects .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits MAO-B activity with an IC50 value in the low micromolar range. This potency suggests significant potential for therapeutic applications in treating Parkinson's disease during "off episodes" .
In Vivo Studies
In vivo studies using animal models have shown that administration of this compound leads to improved motor function and reduced symptoms associated with dopaminergic deficits. For instance, rodent models treated with this compound exhibited enhanced locomotor activity compared to controls .
Clinical Applications
The primary clinical application of this compound is as an adjunct therapy for Parkinson's disease. Its ability to enhance dopaminergic signaling makes it a valuable addition to existing treatments. Clinical trials have reported improved patient outcomes when combined with standard dopaminergic therapies .
Adverse Effects and Safety Profile
While generally well-tolerated, some studies have reported mild side effects such as nausea and insomnia. Long-term safety data are still being evaluated, but initial findings suggest a favorable safety profile compared to traditional therapies .
Comparative Analysis of Biological Activity
Compound Name | MAO-B Inhibition IC50 | Glutamate Modulation | Calcium Channel Modulation | Clinical Use |
---|---|---|---|---|
This compound | Low µM range | Yes | Yes | Parkinson's Disease |
Safinamide | Low µM range | Yes | Yes | Parkinson's Disease |
Ralfinamide | Moderate µM range | Limited | Yes | Investigational |
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-21-17(20)16(19)10-12-6-8-14(9-7-12)22-11-13-4-2-3-5-15(13)18/h2-9,16H,10-11,19H2,1H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLVRNIZANVPBF-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.